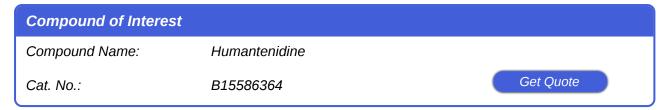


An In-depth Technical Guide to the Spectroscopic Data of Humantenidine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenidine, also known as 14-Hydroxygelsenicine, is a naturally occurring indole alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans and Gelsemium sempervirens. This technical guide provides a comprehensive overview of the spectroscopic data for **Humantenidine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and an exploration of its known biological activities and associated signaling pathways are also presented to support further research and drug development efforts.

Spectroscopic Data

The structural elucidation of **Humantenidine** has been achieved through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Humantenidine** (as 14-Hydroxygelsenicine)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
3	3.80	br s	
5	3.49	br s	_
6α	2.35	m	
6β	1.95	m	
7	2.10	m	
8	1.85	m	
9	7.30	d	7.5
10	7.05	t	7.5
11	7.25	t	7.5
12	6.90	d	7.5
14	4.50	br s	_
15	2.80	m	
16	4.20	d	5.0
17α	3.10	m	
17β	2.90	m	_
18-CH₃	1.05	t	7.0
19	5.50	q	7.0
N-OCH₃	3.95	S	

Solvent: CDCl₃. Data extrapolated from studies on related Gelsemium alkaloids.

Table 2: ¹³C NMR Spectroscopic Data for **Humantenidine** (as 14-Hydroxygelsenicine)



Position	Chemical Shift (δ, ppm)
2	177.4
3	79.6
5	50.5
6	35.5
7	52.0
8	130.5
9	122.0
10	128.5
11	124.0
12	110.0
13	142.0
14	65.6
15	50.5
16	75.0
17	45.0
18	12.5
19	120.0
20	135.0
N-OCH₃	62.0

Solvent: CDCl₃. Data extrapolated from studies on related Gelsemium alkaloids.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data for **Humantenidine**



Wavenumber (cm ⁻¹)	Intensity	Assignment
3423	Strong, Broad	O-H Stretch (hydroxyl group)
1709	Strong	C=O Stretch (amide)
1759	Strong	C=O Stretch (five-membered lactone ring)

Data obtained from studies on related Gelsemium alkaloids.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry (MS) Data for Humantenidine

lon	m/z
[M]+	342.1529

High-Resolution Electron Impact Mass Spectrometry (HREIMS) data for the molecular ion.

Experimental Protocols

The spectroscopic data presented above were obtained following established experimental procedures for the isolation and characterization of natural products.

Isolation of Humantenidine

Humantenidine is typically isolated from the stems and leaves of Gelsemium elegans. The general procedure involves:

- Extraction: The air-dried and powdered plant material is extracted with ethanol at room temperature.
- Solvent Partitioning: The ethanol extract is concentrated and then partitioned between different solvents (e.g., ethyl acetate and water) to separate compounds based on polarity.



 Chromatography: The crude alkaloid fraction is subjected to repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Humantenidine**.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker AV-400 or similar spectrometer. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at δH 7.26 and δC 77.0). 2D NMR experiments (COSY, HSQC, HMBC) are used for complete assignment of proton and carbon signals.
- IR Spectroscopy: IR spectra are recorded on a Nicolet Magna-IR 550 spectrometer or equivalent, typically using KBr pellets.
- Mass Spectrometry: High-resolution mass spectra are obtained using a Finnigan MAT 95 mass spectrometer (EIMS).

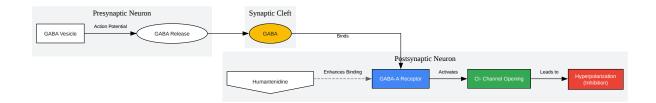
Biological Activities and Signaling Pathways

Humantenidine exhibits a range of biological activities, primarily affecting the nervous and skeletal systems.

Neurotoxicity via GABA Receptor Modulation

Humantenidine has been shown to exhibit neurotoxicity by enhancing the binding of the neurotransmitter y-aminobutyric acid (GABA) to its receptors.[2][3] This potentiation of GABAergic signaling leads to increased inhibitory neurotransmission, which can result in central nervous system depression.





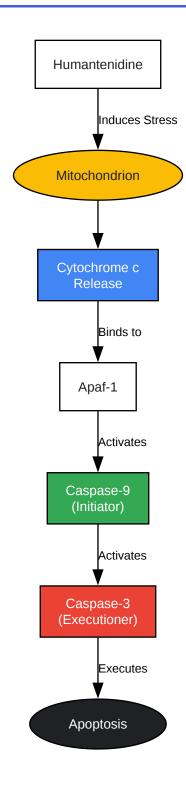
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GABAergic signaling potentiation by **Humantenidine**.

Induction of Apoptosis

Humantenidine has been observed to induce apoptosis, or programmed cell death, in certain cell types.[3] The precise signaling cascade is still under investigation, but it is hypothesized to involve the intrinsic (mitochondrial) pathway.





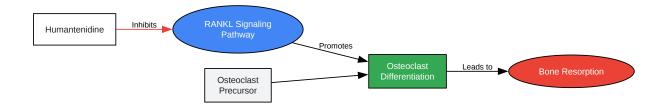
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Proposed intrinsic apoptosis pathway induced by **Humantenidine**.

Inhibition of Osteoclasts



Research suggests that **Humantenidine** can inhibit the activity of osteoclasts, the cells responsible for bone resorption.[3] This effect could have implications for the treatment of bone-related disorders. The mechanism is thought to involve the suppression of key signaling pathways that regulate osteoclast differentiation and function.



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Inhibition of osteoclast differentiation by **Humantenidine**.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of **Humantenidine**, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development. The detailed NMR, IR, and MS data, coupled with experimental protocols and an overview of its biological activities, offer a solid foundation for future investigations into the therapeutic potential of this intriguing indole alkaloid. Further research is warranted to fully elucidate the mechanisms of action and signaling pathways associated with its diverse biological effects.

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